molecular formula C25H27F3N2O4 B13399518 3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

货号: B13399518
分子量: 476.5 g/mol
InChI 键: GYNMVDMBFKGCCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MA-0204 is a highly selective and orally available modulator of peroxisome proliferator-activated receptor delta (PPARδ). It has shown potential as a treatment for Duchenne Muscular Dystrophy (DMD) due to its ability to improve mitochondrial function and fatty acid oxidation .

准备方法

Synthetic Routes and Reaction Conditions

MA-0204 is synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent modifications to introduce functional groups that enhance its selectivity and potency. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of MA-0204 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反应分析

Types of Reactions

MA-0204 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include various derivatives of MA-0204 with modified functional groups that can enhance or alter its biological activity .

科学研究应用

MA-0204 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the modulation of PPARδ and its effects on cellular metabolism.

    Biology: Investigated for its role in improving mitochondrial function and fatty acid oxidation in muscle cells.

    Medicine: Explored as a potential treatment for Duchenne Muscular Dystrophy and other metabolic disorders.

    Industry: Utilized in the development of new therapeutic agents targeting PPARδ .

作用机制

MA-0204 exerts its effects by selectively modulating PPARδ, a nuclear receptor involved in the regulation of genes related to fatty acid metabolism and energy homeostasis. The compound binds to PPARδ, inducing a conformational change that enhances the receptor’s ability to regulate target gene expression. This leads to increased fatty acid oxidation, improved mitochondrial function, and enhanced energy production .

相似化合物的比较

Similar Compounds

Uniqueness of MA-0204

MA-0204 is unique due to its high selectivity and potency for PPARδ, with EC50 values of 0.4 nM, 7.9 nM, and 10 nM for human, mouse, and rat PPARδ, respectively. It also exhibits high protein binding, good permeability, and low potential for efflux, making it a promising candidate for therapeutic applications .

属性

分子式

C25H27F3N2O4

分子量

476.5 g/mol

IUPAC 名称

3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

InChI

InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)

InChI 键

GYNMVDMBFKGCCR-UHFFFAOYSA-N

规范 SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。